3-Fluorofuro[3,4-b]pyridine-5,7-dione
Description
3-Fluorofuro[3,4-b]pyridine-5,7-dione is a fluorinated derivative of the fused heterocyclic compound furo[3,4-b]pyridine-5,7-dione. The parent structure consists of a pyridine ring fused with a furanone moiety, forming a bicyclic system with two ketone groups at positions 5 and 5.
Properties
Molecular Formula |
C7H2FNO3 |
|---|---|
Molecular Weight |
167.09 g/mol |
IUPAC Name |
3-fluorofuro[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C7H2FNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H |
InChI Key |
YWSNYBZCOAXBCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)OC2=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorofuro[3,4-b]pyridine-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 6-isobutyl-furan[3,2-c]pyridine-4,7-dione with fluorinating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluorofuro[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols or other derivatives.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the pyridine or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various halogens or other functional groups .
Scientific Research Applications
3-Fluorofuro[3,4-b]pyridine-5,7-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Fluorofuro[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom and carbonyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-fluorofuro[3,4-b]pyridine-5,7-dione with key derivatives, focusing on structural variations, physicochemical properties, and biological implications.
Structural and Physicochemical Comparisons
A summary of substituent effects on molecular properties is provided in Table 1.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., F, Br): Enhance electrophilicity of the dione ring, facilitating nucleophilic attacks or coordination in metal-catalyzed reactions. Bromo derivatives are particularly useful in Suzuki coupling . The ethyl derivative is noted for industrial utility . Oxygen-Containing Groups (e.g., Methoxymethyl): Improve solubility and metabolic stability, though biological efficacy remains untested .
- Fluorine, being smaller and more electronegative than methyl, might confer better target affinity or metabolic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
